Cas no 1643463-11-9 (tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate)

tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate 化学的及び物理的性質
名前と識別子
-
- EN300-844852
- tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate
- 1643463-11-9
-
- インチ: 1S/C13H16O3/c1-13(2,3)16-12(15)8-7-10-5-4-6-11(14)9-10/h4-9,14H,1-3H3/b8-7+
- InChIKey: UJRAZZDSFLFTTO-BQYQJAHWSA-N
- SMILES: O(C(/C=C/C1C=CC=C(C=1)O)=O)C(C)(C)C
計算された属性
- 精确分子量: 220.109944368g/mol
- 同位素质量: 220.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 263
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 46.5Ų
tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-844852-10.0g |
tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate |
1643463-11-9 | 95% | 10.0g |
$3376.0 | 2024-05-21 | |
Enamine | EN300-844852-5g |
tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate |
1643463-11-9 | 5g |
$2277.0 | 2023-09-02 | ||
Enamine | EN300-844852-1.0g |
tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate |
1643463-11-9 | 95% | 1.0g |
$785.0 | 2024-05-21 | |
Enamine | EN300-844852-1g |
tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate |
1643463-11-9 | 1g |
$785.0 | 2023-09-02 | ||
Enamine | EN300-844852-2.5g |
tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate |
1643463-11-9 | 95% | 2.5g |
$1539.0 | 2024-05-21 | |
Enamine | EN300-844852-0.25g |
tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate |
1643463-11-9 | 95% | 0.25g |
$723.0 | 2024-05-21 | |
Enamine | EN300-844852-0.5g |
tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate |
1643463-11-9 | 95% | 0.5g |
$754.0 | 2024-05-21 | |
Enamine | EN300-844852-5.0g |
tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate |
1643463-11-9 | 95% | 5.0g |
$2277.0 | 2024-05-21 | |
Enamine | EN300-844852-0.1g |
tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate |
1643463-11-9 | 95% | 0.1g |
$691.0 | 2024-05-21 | |
Enamine | EN300-844852-0.05g |
tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate |
1643463-11-9 | 95% | 0.05g |
$660.0 | 2024-05-21 |
tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate 関連文献
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoateに関する追加情報
tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate: A Comprehensive Overview
The compound tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate with CAS number 1643463-11-9 is a significant molecule in the field of organic chemistry, particularly in the study of enoates and their derivatives. This compound has garnered attention due to its unique structural properties and potential applications in various chemical reactions and materials science. Recent advancements in synthetic methodologies and analytical techniques have further highlighted its importance in modern chemical research.
tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate is characterized by its conjugated enoate system, which plays a crucial role in its reactivity and stability. The presence of the hydroxyl group on the aromatic ring introduces additional complexity, making it a versatile building block for further functionalization. Researchers have explored its use in enolate chemistry, where it serves as a valuable precursor for the synthesis of complex organic molecules. Recent studies have demonstrated its effectiveness in asymmetric synthesis, particularly in the formation of chiral centers, which is a critical aspect of modern drug discovery.
The synthesis of tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate involves a multi-step process that typically begins with the preparation of the corresponding carboxylic acid. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the production process. These methods not only enhance yield but also improve the overall efficiency of the synthesis pathway, making it more suitable for large-scale production.
In terms of applications, tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate has found utility in polymer chemistry, where it acts as a monomer for the preparation of functional polymers with tailored properties. Its ability to undergo polymerization under mild conditions has made it a preferred choice for researchers working on stimuli-responsive materials. Additionally, its use in click chemistry has opened new avenues for the rapid assembly of complex structures, which is essential for developing advanced materials with specific functionalities.
Recent research has also focused on the biological applications of tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate, particularly in the context of drug delivery systems. Its ability to form self-assembled structures has been exploited for encapsulating bioactive molecules, offering a promising approach for targeted drug delivery. Furthermore, its role as a precursor in natural product synthesis has been extensively studied, with several reports highlighting its contribution to the total synthesis of complex natural compounds.
The structural versatility of tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate makes it an invaluable tool in organic synthesis. Its ability to participate in a wide range of reactions, including conjugate additions, Michael additions, and cycloadditions, underscores its significance in constructing complex molecular architectures. The integration of this compound into modern synthetic strategies has significantly advanced our ability to design and synthesize novel molecules with desired properties.
In conclusion, tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enolate continues to be a focal point in chemical research due to its unique properties and diverse applications. As new synthetic methods and analytical techniques emerge, the potential for further innovation with this compound is immense. Its role as a key intermediate in various chemical processes positions it as an essential component in advancing both academic and industrial research.
1643463-11-9 (tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate) Related Products
- 1501319-26-1(ethyl 3-amino-2-(thiophen-2-yl)methylpropanoate)
- 1965310-42-2(3-Fluoro-pyrrolo[1,2-a]pyrimidine)
- 2352678-02-3(tert-butyl 3-amino-3-4-(propan-2-yl)phenylpropanoate)
- 1794752-91-2(5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid)
- 1803759-87-6(1-(4-Bromo-3-(fluoromethyl)phenyl)-1-chloropropan-2-one)
- 847862-26-4(tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate)
- 440125-05-3(2-(difluoromethoxy)phenylmethanethiol)
- 2680751-32-8(benzyl N-2-hydroxy-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylcarbamate)
- 2227776-53-4((2S)-1-(6-methoxy-5-methylpyridin-3-yl)propan-2-ol)
- 1266930-11-3(1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid)




